molecular formula C16H21N5O B11106153 3-Azepan-1-yl-3-imino-2-[(4-methoxy-phenyl)-hydrazono]-propionitrile

3-Azepan-1-yl-3-imino-2-[(4-methoxy-phenyl)-hydrazono]-propionitrile

Cat. No.: B11106153
M. Wt: 299.37 g/mol
InChI Key: SKSVLXSIXFUYLH-ALKJHRAUSA-N
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Description

2-(1-AZEPANYL)-2-IMINO-1-[(E)-2-(4-METHOXYPHENYL)HYDRAZONO]ETHYL CYANIDE is a complex organic compound with a unique structure that includes an azepane ring, an imino group, and a hydrazone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-AZEPANYL)-2-IMINO-1-[(E)-2-(4-METHOXYPHENYL)HYDRAZONO]ETHYL CYANIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Imino Group: The imino group can be introduced via a condensation reaction with an appropriate amine.

    Formation of the Hydrazone Moiety: The hydrazone moiety is formed by reacting the intermediate with 4-methoxyphenylhydrazine under acidic or basic conditions.

    Addition of the Cyanide Group:

Industrial Production Methods

In an industrial setting, the production of 2-(1-AZEPANYL)-2-IMINO-1-[(E)-2-(4-METHOXYPHENYL)HYDRAZONO]ETHYL CYANIDE may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

2-(1-AZEPANYL)-2-IMINO-1-[(E)-2-(4-METHOXYPHENYL)HYDRAZONO]ETHYL CYANIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The cyanide group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield amines, and substitution may yield various substituted derivatives.

Scientific Research Applications

2-(1-AZEPANYL)-2-IMINO-1-[(E)-2-(4-METHOXYPHENYL)HYDRAZONO]ETHYL CYANIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-AZEPANYL)-2-IMINO-1-[(E)-2-(4-METHOXYPHENYL)HYDRAZONO]ETHYL CYANIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-PIPERIDINYL)-2-IMINO-1-[(E)-2-(4-METHOXYPHENYL)HYDRAZONO]ETHYL CYANIDE
  • 2-(1-MORPHOLINYL)-2-IMINO-1-[(E)-2-(4-METHOXYPHENYL)HYDRAZONO]ETHYL CYANIDE

Uniqueness

2-(1-AZEPANYL)-2-IMINO-1-[(E)-2-(4-METHOXYPHENYL)HYDRAZONO]ETHYL CYANIDE is unique due to its azepane ring structure, which imparts distinct chemical and biological properties compared to similar compounds with different ring systems. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H21N5O

Molecular Weight

299.37 g/mol

IUPAC Name

(1E)-2-(azepan-1-yl)-2-imino-N-(4-methoxyanilino)ethanimidoyl cyanide

InChI

InChI=1S/C16H21N5O/c1-22-14-8-6-13(7-9-14)19-20-15(12-17)16(18)21-10-4-2-3-5-11-21/h6-9,18-19H,2-5,10-11H2,1H3/b18-16?,20-15+

InChI Key

SKSVLXSIXFUYLH-ALKJHRAUSA-N

Isomeric SMILES

COC1=CC=C(C=C1)N/N=C(\C#N)/C(=N)N2CCCCCC2

Canonical SMILES

COC1=CC=C(C=C1)NN=C(C#N)C(=N)N2CCCCCC2

Origin of Product

United States

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